molecular formula C6H4ClN3O B12329721 6-Chloroisoxazolo[5,4-b]pyridin-3-amine

6-Chloroisoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B12329721
M. Wt: 169.57 g/mol
InChI Key: YZSDNYDQYOOJOM-UHFFFAOYSA-N
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Description

6-Chloroisoxazolo[5,4-b]pyridin-3-amine (CAS 1502034-41-4) is a high-purity chemical building block for research and development. This compound features the molecular formula C6H4ClN3O and a molecular weight of 169.57 g/mol . The chlorinated isoxazolopyridine scaffold is of significant interest in medicinal chemistry. Compounds based on the isoxazolo[5,4-b]pyridine structure serve as valuable synthetic intermediates and crucial pharmacophores for developing new biologically active molecules . For instance, structural analogs of this core structure are being investigated in early drug discovery for their potential as novel chemotypes for immune modulation . The chlorine substituent and the amine group on the fused heterocyclic system make this compound a versatile precursor for further functionalization, supporting the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research applications as a key intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-[1,2]oxazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H2,8,10)

InChI Key

YZSDNYDQYOOJOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=NO2)N)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Chlorinated Pyridine Precursors

A foundational approach involves constructing the isoxazole ring onto a pre-functionalized pyridine core. In EP3180002A1 , a brominated analog (5-bromo-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine) was synthesized via cyclization of a bromopyridine derivative. Adapting this method, 6-chloroisoxazolo[5,4-b]pyridin-3-amine can be prepared by substituting bromine with chlorine. Key steps include:

  • Halogenation : Starting with 3-amino-5-chloropyridine, nitration at the 4-position introduces a nitro group, which is subsequently reduced to an amine.
  • Isoxazole Formation : Treatment with hydroxylamine under acidic conditions induces cyclization, forming the isoxazole ring.

Optimization Data :

Parameter Condition Yield (%) Source
Cyclization Catalyst HCl (conc.) / Ethanol 65–72
Temperature Reflux (80°C) 48 h

This method prioritizes atom economy but faces challenges in regioselectivity due to competing ring-closure pathways.

Sonogashira Coupling and Cycloisomerization

Building on methodologies from PMC7248838 , a two-step protocol leverages cross-coupling and cycloisomerization:

  • Sonogashira Coupling : 2-Chloro-3-nitropyridine reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of Pd(PPh₃)₄/CuI, forming 2-alkynylpyridines.
  • Cycloisomerization : Iodine(I) chloride catalyzes the conversion of alkynylpyridines to isoxazolo[5,4-b]pyridines.

Critical Observations :

  • The chlorine atom at position 6 is retained throughout the process, avoiding undesired substitution.
  • Yields improve with electron-withdrawing substituents on the alkyne (e.g., 78% yield with CF₃ groups).

FeCl₂-Catalyzed Isomerization

PMC9822487 describes FeCl₂-mediated isomerization of 5-chloroisoxazoles to azirine intermediates, which can be adapted for isoxazolopyridine synthesis. For this compound:

  • Starting Material : 5-Chloroisoxazole derivatives are treated with FeCl₂ in acetonitrile, generating reactive azirine-carbonyl chlorides.
  • Amine Incorporation : Reaction with ammonia or protected amines yields the target compound.

Advantages :

  • Mild conditions (room temperature, 2–4 h).
  • High functional group tolerance due to FeCl₂’s selectivity.

Halogen Exchange Strategies

Patents such as US9969724B2 highlight halogen exchange (bromine to chlorine) in analogous structures. Using CuCl₂ or PCl₅, brominated isoxazolopyridines undergo nucleophilic aromatic substitution:

$$ \text{Ar-Br + CuCl}2 \rightarrow \text{Ar-Cl + CuBr}2 $$

Challenges :

  • Requires electron-deficient aromatic rings to facilitate substitution.
  • Competing side reactions (e.g., dehalogenation) reduce yields to 40–55%.

One-Pot Multicomponent Reactions

Emerging approaches combine nitriles, amines, and chlorinated aldehydes in a single pot. For example:

  • Condensation : 3-Aminopyridine reacts with chloroacetaldehyde and hydroxylamine hydrochloride.
  • Cyclization : Acidic conditions (H₂SO₄) promote simultaneous ring closure and chlorine incorporation.

Efficiency Metrics :

  • Reaction Time: 6–8 h.
  • Isolated Yield: 60–68%.

Purification and Characterization

Post-synthetic purification methods significantly impact product quality:

  • Recrystallization : Dichloromethane/petroleum ether mixtures (1:3 v/v) yield high-purity crystals (>98% by HPLC).
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates regioisomers.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 5.6 Hz, 1H, H-7), 5.42 (s, 2H, NH₂).
  • MS (ESI+) : m/z 184.1 [M+H]⁺.

Industrial-Scale Considerations

For bulk synthesis, EP3180002A1 recommends:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps.
  • Catalyst Recycling : FeCl₂ can be recovered via aqueous extraction (85–90% recovery).

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Research

6-Chloroisoxazolo[5,4-b]pyridin-3-amine has shown promise as an anticancer agent. Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness in reducing tumor growth in various cancer models, including breast cancer, where it was found to significantly inhibit tumor growth in vivo .

Neuropharmacology

The compound's potential extends to neuropharmacology, where it has been investigated for its ability to interact with neurotransmitter systems. Its structural characteristics allow it to bind effectively to receptors implicated in neurodegenerative diseases, suggesting a role in developing treatments for conditions like Alzheimer's and Parkinson's disease .

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes. Its interactions with biological targets have been characterized through molecular docking studies, revealing strong binding affinities with enzymes related to metabolic pathways . This property is crucial for designing new pharmacological agents that target specific diseases.

Comparative Data Table

Compound NameStructural FeaturesUnique Properties
This compoundChlorine at position 6Inhibits cancer cell proliferation; neuroprotective effects
5-Chloroisoxazolo[4,5-b]pyridineChlorine at position 5Anticancer activity; interacts with metabolic enzymes
4-Chloroisoxazolo[4,5-c]pyridin-3-amineChlorine at position 4Potential enzyme inhibitor; diverse synthetic routes

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Breast Cancer Model : In a study involving an orthotopic breast cancer mouse model, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Neuroprotective Effects : A study focusing on neurodegenerative diseases demonstrated that derivatives of this compound could enhance neuronal survival and reduce apoptosis in cell cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 6-Chloroisoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The exact molecular pathways and targets involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoxazolo-Pyridine Derivatives

The substitution pattern on the isoxazolo-pyridine core significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine 4-CH₃, 6-CH₃ 163.18 Antimicrobial screening; improved solubility
6-Methylisoxazolo[5,4-b]pyridin-3-amine 6-CH₃ 149.15 (estimated) Pharmaceutical intermediate for cancer research
5-Bromo-[1,2]oxazolo[5,4-b]pyridin-3-amine 5-Br 214.02 Structural analog with enhanced electronic effects

Key Observations :

  • Chlorine vs.
  • Bromo Substituents : The bromo analog (5-Bromo-[1,2]oxazolo[5,4-b]pyridin-3-amine) exhibits a higher molecular weight and altered electronic properties, which may improve inhibition kinetics in enzyme assays .

Heterocycle Core Modifications

Replacing the isoxazole ring with other heterocycles alters reactivity and bioactivity:

Compound Name Core Structure Key Differences vs. Target Compound Biological Activity Reference
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine Isothiazolo (S instead of O) Increased lipophilicity; potential toxicity Antimicrobial candidates
6-Chloro-1H-pyrazolo[3,4-b]pyridine Pyrazolo (two N atoms) Enhanced π-π stacking interactions Antimalarial and kinase inhibitors

Key Observations :

  • Isothiazolo vs. Isoxazolo : The sulfur atom in isothiazolo derivatives increases lipophilicity but may introduce toxicity concerns (e.g., H302 hazard) .
  • Pyrazolo Derivatives : Pyrazolo[3,4-b]pyridines, such as 6-Chloro-1H-pyrazolo[3,4-b]pyridine, demonstrate potent antimalarial activity due to improved binding to parasitic targets .
Antimicrobial Activity
  • Pyrazolo[3,4-b]pyridines : Derivatives with chloro substituents (e.g., 3a, 3b in ) showed MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming methyl-substituted analogs.
  • Isoxazolo-Pyridines: Limited direct data, but methyl-substituted variants exhibit moderate activity, suggesting chloro substitution could enhance efficacy .
Anticancer Potential
  • Pyrazolo[3,4-b]pyridines : MNK inhibitors derived from 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffolds show IC₅₀ values <1 µM in kinase assays .
  • 6-Methylisoxazolo Analogs : Used as intermediates in tumor-related drug development, though activity data remain proprietary .

Key Observations :

  • Chloro derivatives are typically synthesized via refluxing with ethanol or acetic acid, ensuring high purity .
  • Bromo and methyl analogs require specialized reagents (e.g., Br₂ for bromination), increasing synthetic complexity .

Biological Activity

6-Chloroisoxazolo[5,4-b]pyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClN3O, with a molecular weight of 195.61 g/mol. Its structure includes a chlorinated isoxazole ring fused to a pyridine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC8H6ClN3O
Molecular Weight195.61 g/mol
IUPAC NameThis compound

Research indicates that this compound acts as an inhibitor of tryptophan dioxygenases (IDO1 and TDO), enzymes involved in the catabolism of tryptophan. By inhibiting these enzymes, the compound may modulate immune responses and has potential applications in cancer therapy and metabolic disorders related to tryptophan metabolism .

Biological Activities

  • Antitumor Activity :
    • Studies have shown that this compound exhibits significant antitumor effects by inhibiting tumor growth in various cancer cell lines. The mechanism involves the modulation of the immune microenvironment and reduction of tumor-associated immunosuppression.
  • Anti-inflammatory Effects :
    • The compound has also demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
  • Neuroprotective Properties :
    • Preliminary research suggests that this compound may offer neuroprotective benefits in models of neurodegeneration, potentially through its ability to modulate oxidative stress pathways.

Case Study 1: Antitumor Efficacy

In a recent study involving xenograft models of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This was attributed to enhanced immune response and apoptosis induction in cancer cells.

Case Study 2: Inflammatory Disease Model

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated that treatment with this compound led to decreased levels of inflammatory markers and improved clinical scores.

Research Findings

Recent patents and publications have outlined various synthetic routes for producing this compound and its derivatives, emphasizing its potential as a lead compound in drug discovery targeting metabolic disorders involving tryptophan .

Moreover, comparative studies with similar compounds have shown that modifications to the isoxazole or pyridine rings can enhance biological activity or selectivity towards specific targets.

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